N-octylbenzenesulfonamide

Thermal stability Volatility Polyamide processing

Select N-octylbenzenesulfonamide for polyamide formulations processed above 300°C. Its 70°C higher boiling point (384°C vs. 314°C for BBSA) measurably reduces fuming and plasticizer loss, maintaining consistent loading and reducing VOC emissions. With a LogP of 4.80, it provides superior thermodynamic compatibility with hydrophobic PA-12 and PA-11, minimizing exudation versus shorter-chain analogs. Also serves as a detergent hydrotrope and pharmaceutical intermediate. Supplied at ≥95% purity. Eliminate in-house sulfonamide alkylation steps and improve yield consistency.

Molecular Formula C14H23NO2S
Molecular Weight 269.4 g/mol
CAS No. 16358-32-0
Cat. No. B107195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-octylbenzenesulfonamide
CAS16358-32-0
Molecular FormulaC14H23NO2S
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCCCCCCCCNS(=O)(=O)C1=CC=CC=C1
InChIInChI=1S/C14H23NO2S/c1-2-3-4-5-6-10-13-15-18(16,17)14-11-8-7-9-12-14/h7-9,11-12,15H,2-6,10,13H2,1H3
InChIKeyONGMSIYISVEKDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Octylbenzenesulfonamide (CAS 16358-32-0) Product Specification and Compound Class Overview for Procurement


N-Octylbenzenesulfonamide (CAS 16358-32-0), with molecular formula C₁₄H₂₃NO₂S and molecular weight 269.40 g/mol, belongs to the class of N-alkyl benzenesulfonamides . This compound features a long hydrophobic octyl chain (C8) attached to a benzenesulfonamide moiety, which confers distinct physicochemical properties relative to shorter-chain homologs [1]. Commercially, N-octylbenzenesulfonamide is supplied with a standard purity of ≥95% and is primarily utilized as a specialty plasticizer for polyamide resins, a detergent processing aid, and a pharmaceutical synthesis intermediate .

Procurement Consideration: Why N-Octylbenzenesulfonamide (CAS 16358-32-0) Cannot Be Indiscriminately Substituted with Shorter-Chain N-Alkyl Benzenesulfonamide Plasticizers


Within the N-alkyl benzenesulfonamide class, the length of the N-alkyl chain critically dictates key performance parameters including volatility, thermal stability, and polymer compatibility [1]. Substituting N-octylbenzenesulfonamide with a shorter-chain analog such as N-butylbenzenesulfonamide (BBSA, CAS 3622-84-2) or N-ethyltoluenesulfonamide (CAS 26914-52-3) without formulation adjustment will result in quantifiably different processing behavior due to significantly lower boiling points (Δ ≈ 70°C) and reduced flash points (Δ ≈ 44°C) . Furthermore, the higher LogP value (4.80) of the octyl derivative, compared to 0.33 for unsubstituted benzenesulfonamide, translates to markedly different compatibility profiles with hydrophobic polymer matrices, directly affecting plasticizer retention and long-term performance .

Quantitative Comparative Evidence: N-Octylbenzenesulfonamide (CAS 16358-32-0) Differentiation Data


Thermal Stability and Volatility: Boiling Point and Flash Point Comparison of N-Octylbenzenesulfonamide versus N-Butylbenzenesulfonamide

N-octylbenzenesulfonamide exhibits substantially lower volatility and higher thermal stability than the commercially prevalent shorter-chain analog N-butylbenzenesulfonamide (BBSA, CAS 3622-84-2) . The boiling point of N-octylbenzenesulfonamide (384°C at 760 mmHg) exceeds that of BBSA (314°C) by 70°C . Similarly, the flash point of the octyl derivative (186°C) is significantly higher than the flash point of BBSA (>230°F/110°C), providing a wider safe processing window for high-temperature polyamide compounding .

Thermal stability Volatility Polyamide processing

Flash Point Safety Margin: N-Octylbenzenesulfonamide versus N-Butylbenzenesulfonamide in Elevated Temperature Processing

N-octylbenzenesulfonamide provides an extended safety margin in high-temperature processing relative to N-butylbenzenesulfonamide (BBSA) due to its substantially higher flash point . The octyl derivative exhibits a flash point of 186°C, whereas BBSA is reported with a flash point of >110°C (approximately 110°C baseline) . This difference translates to a lower fire hazard classification and potentially less stringent storage and handling requirements in manufacturing environments operating at elevated temperatures [1].

Flash point Process safety Polyamide compounding

Hydrophobicity and Polymer Compatibility: LogP Differential Between N-Octylbenzenesulfonamide and Unsubstituted Benzenesulfonamide

The N-octyl substitution drastically increases the lipophilicity of the benzenesulfonamide core, as quantified by the octanol-water partition coefficient (LogP) . N-octylbenzenesulfonamide has a reported LogP value of 4.80, whereas the unsubstituted parent compound benzenesulfonamide has a LogP of 0.33 . This order-of-magnitude difference in hydrophobicity directly influences the compound's compatibility with non-polar polymer matrices, particularly aliphatic polyamides such as PA-11 and PA-12, where plasticizer exudation (blooming) is a common failure mode [1].

LogP Hydrophobicity Polymer compatibility

Density and Formulation Precision: Mass-per-Volume Differentiation of N-Octylbenzenesulfonamide versus N-Butylbenzenesulfonamide

N-octylbenzenesulfonamide has a reported density of 1.054 g/cm³ at standard conditions, which is notably lower than the density of N-butylbenzenesulfonamide (BBSA) at 1.15 g/cm³ . This 8.3% reduction in density must be accounted for when converting between gravimetric and volumetric formulation protocols . Failure to adjust for this density differential when substituting one plasticizer for the other will result in a volumetric dosing error, leading to under- or over-plasticization of the polyamide compound [1].

Density Formulation Volumetric dosing

Validated Application Scenarios for N-Octylbenzenesulfonamide (CAS 16358-32-0) Based on Comparative Evidence


High-Temperature Polyamide Compounding Requiring Low Plasticizer Volatility

N-octylbenzenesulfonamide is the preferred selection over N-butylbenzenesulfonamide for polyamide formulations processed above 300°C, such as extrusion of high-melting polyamides (PA-6,6 or PA-6T) [1]. The 70°C higher boiling point (384°C vs. 314°C) of the octyl derivative translates to measurably reduced fuming and plasticizer loss during melt processing, thereby maintaining consistent plasticizer loading and reducing volatile organic compound (VOC) emissions in the manufacturing environment [2].

Polyamide-11 and Polyamide-12 Formulations Demanding Long-Term Compatibility

For applications utilizing semicrystalline polydodecamide (PA-12) or polyundecanamide (PA-11), the elevated LogP of N-octylbenzenesulfonamide (4.80) provides enhanced thermodynamic compatibility with the hydrophobic polymer backbone [1]. Academic studies on benzenesulfonamide plasticizers in PA-12 confirm that mono-N-alkyl benzenesulfonamides act as efficient glass transition temperature (Tg) depressors due to their miscibility with the host polyamide [2]. The long octyl chain of this specific compound further reduces the propensity for plasticizer exudation compared to shorter-chain analogs, maintaining part flexibility and surface aesthetics over extended service lifetimes .

Pharmaceutical Synthesis Intermediate Requiring Defined Hydrophobic Character

N-octylbenzenesulfonamide serves as a key intermediate in the synthesis of N-substituted sulfonamide pharmaceuticals, where the octyl chain imparts specific lipophilic character to the final drug molecule for modulating membrane permeability or pharmacokinetic properties [1]. The compound is prepared via the reaction of benzenesulfonyl chloride with octylamine in the presence of a base such as triethylamine, a well-established synthetic route documented in patent literature for producing N-substituted arylsulfonamides [2]. Procurement of the pre-formed octyl derivative eliminates the need for in-house sulfonamide alkylation steps, reducing synthesis complexity and improving overall yield consistency .

Industrial Detergent Formulations as a Processing Aid and Hydrotrope

N-octylbenzenesulfonamide is utilized in synthetic detergent manufacturing as a slurry conditioning agent and hydrotrope [1]. The compound's balanced amphiphilic structure—comprising a polar sulfonamide head and a hydrophobic octyl tail—enables it to function as a coupling agent that enhances the solubility of organic components in aqueous detergent slurries [2]. This application leverages the compound's specific LogP and solubility profile, which differs from shorter-chain benzenesulfonamide derivatives that may exhibit insufficient hydrophobic character for effective coupling with non-polar detergent ingredients .

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